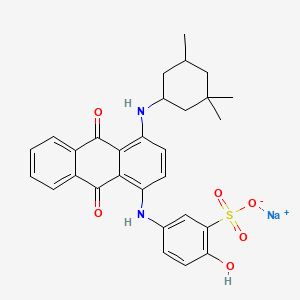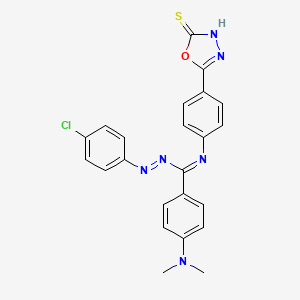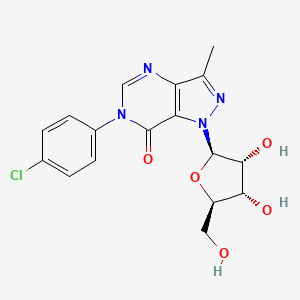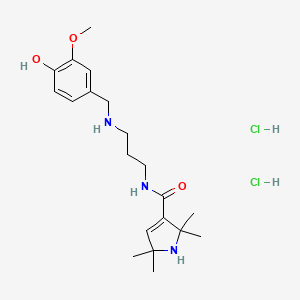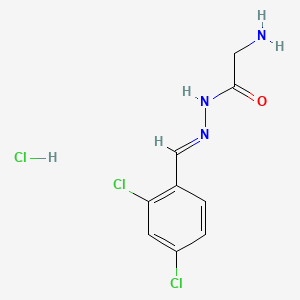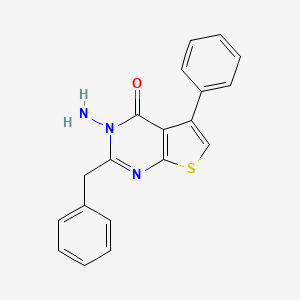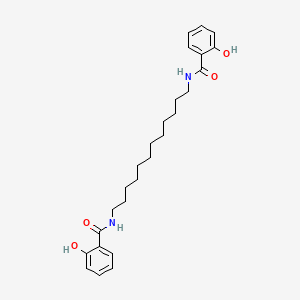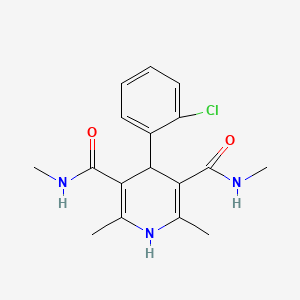
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N',2,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, particularly in the field of medicinal chemistry . The unique structure of this compound, featuring a 1,4-dihydropyridine core with specific substitutions, makes it a subject of interest for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- typically involves multi-component reactions. One common method includes the use of aldehydes, 1,3-dicarbonyl compounds, and ammonium acetate under specific conditions. For instance, a sealed Schlenk tube containing 0.5 mL of BMI·NTf2, 1.00 mmol of the aldehyde, 2.00 mmol of the 1,3-dicarbonyl compound, and 1.00 mmol of ammonium acetate is allowed to react at 90°C for 4 hours .
Industrial Production Methods
Industrial production methods for this compound often employ green synthetic methodologies to enhance efficiency and reduce environmental impact. Multi-component one-pot reactions are favored due to their simplicity and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Introduction of different substituents at specific positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted pyridines and dihydropyridines, which have significant applications in medicinal chemistry and other fields .
Applications De Recherche Scientifique
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a calcium channel blocker, anticancer agent, and neuroprotective agent.
Industry: Utilized in the development of insecticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby exerting its effects on cardiovascular and neurological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydropyridine: A well-known class of compounds with diverse pharmaceutical applications.
Substituted Pyridines: Compounds with various substitutions on the pyridine ring, used in medicinal and industrial applications.
Uniqueness
The uniqueness of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- lies in its specific substitutions, which confer unique biological and chemical properties.
Propriétés
Numéro CAS |
161771-93-3 |
|---|---|
Formule moléculaire |
C17H20ClN3O2 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)-3-N,5-N,2,6-tetramethyl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C17H20ClN3O2/c1-9-13(16(22)19-3)15(11-7-5-6-8-12(11)18)14(10(2)21-9)17(23)20-4/h5-8,15,21H,1-4H3,(H,19,22)(H,20,23) |
Clé InChI |
JRGCIKRNIQEESC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)NC)C2=CC=CC=C2Cl)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



